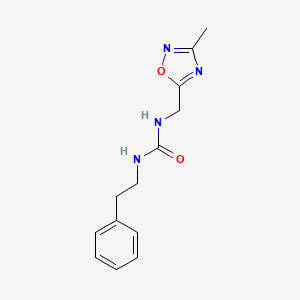![molecular formula C14H17NO5 B2734320 2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetic acid CAS No. 100719-12-8](/img/structure/B2734320.png)
2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of the isoquinoline alkaloid class . It has a complex structure with a molecular formula of C20H21NO4 . The compound includes a methoxy group, a methyl group, and a tetrahydro-dioxolo isoquinoline ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, the reaction of cotarnine with indole derivatives has been used to synthesize compounds of the indolyltetrahydroisoquinoline series . Aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a methoxy group, a methyl group, and a tetrahydro-dioxolo isoquinoline ring . The structure was confirmed by NMR, FT-IR, elemental analysis, and HR-ESI-MS methods .Chemical Reactions Analysis
The compound can undergo reactions with other substances. For example, cotarnine reacts with indole in methanolic solution to give a product with a similar structure . The products were found to undergo rearrangement into isomeric 5-(3-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines .Physical and Chemical Properties Analysis
The compound has a molecular weight of 339.39 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Practical Synthesis and Chemical Transformations
The compound has been a focus of synthetic organic chemistry research, aiming to develop efficient synthetic routes and understand its chemical transformations. For example, Shirasaka et al. (1990) described a practical synthesis pathway for a closely related compound, highlighting its significance in oxidative degradation studies of noscapine (Shirasaka, Takuma, Shimpuku, & Imaki, 1990). Similarly, research by Krasnov, Kartsev, and Khrustalev (2002) on the reactions of cotarnine derivatives with 1,3-dimethylbarbituric acid provided insights into the structural and mechanistic aspects of these transformations (Krasnov, Kartsev, & Khrustalev, 2002).
Biomedical Analysis Applications
One notable application in the biomedical field is the development of novel fluorophores derived from compounds similar to the one . Hirano et al. (2004) synthesized a novel fluorophore, 6-methoxy-4-quinolone, demonstrating its utility in fluorescent labeling reagents for carboxylic acids, showcasing strong fluorescence across a wide pH range and high stability against light and heat, which could be beneficial for various analytical purposes in biochemistry and molecular biology (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Fundamental Organic Chemistry and Material Science
The compound and its derivatives have also been studied for their interactions and stability in various chemical environments. Khrustalev, Krasnov, and Timofeeva (2008) explored the weak interactions in barbituric acid derivatives, uncovering the stability of intermolecular organic "sandwich" complexes and the balance between π–π stacking versus hydrogen bonding interactions (Khrustalev, Krasnov, & Timofeeva, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-15-4-3-8-5-10-13(20-7-19-10)14(18-2)12(8)9(15)6-11(16)17/h5,9H,3-4,6-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKSDYJOIXUVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1CC(=O)O)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
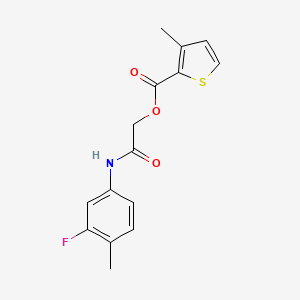
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2734238.png)

![2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B2734240.png)
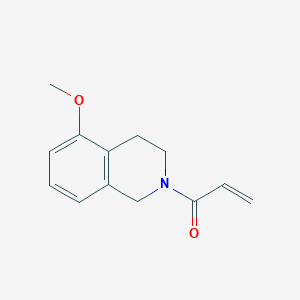
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2734242.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2734246.png)

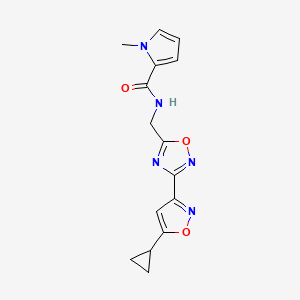
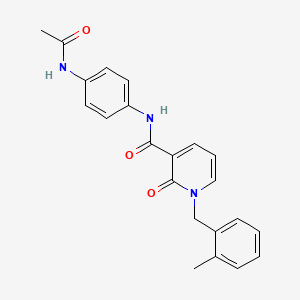
![3-(2-chlorobenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734257.png)

![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2734259.png)
